N,N-diethyl-2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide
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Overview
Description
N,N-DIETHYL-2-({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDE: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its chromenone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-2-({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethyl Groups: The ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Amide Bond: The final step involves the reaction of the chromenone derivative with diethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-2-({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
N,N-DIETHYL-2-({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-2-({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds share the chromenone core and have similar biological activities.
Flavonoids: Another class of compounds with a similar core structure and diverse biological activities.
Chalcones: These compounds also share structural similarities and are known for their wide range of biological activities.
Uniqueness
N,N-DIETHYL-2-({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDE is unique due to its specific substitution pattern and the presence of the diethylamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H27NO4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide |
InChI |
InChI=1S/C21H27NO4/c1-4-14-11-17-15-9-7-8-10-16(15)21(24)26-19(17)12-18(14)25-13-20(23)22(5-2)6-3/h11-12H,4-10,13H2,1-3H3 |
InChI Key |
MJHQPTPYWNECMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)N(CC)CC)OC(=O)C3=C2CCCC3 |
Origin of Product |
United States |
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